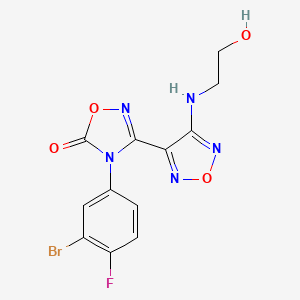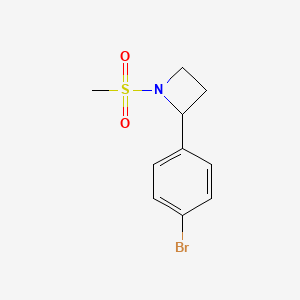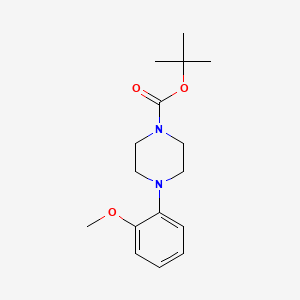
4-Amino-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylicacid is a heterocyclic compound that contains a triazine ring. This compound is notable for its unique structure, which includes an amino group, a carboxylic acid group, and a sulfanylidene group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Métodos De Preparación
The synthesis of 4-Amino-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylicacid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of thiosemicarbazide with ethyl acetoacetate under acidic conditions can lead to the formation of the triazine ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.
Análisis De Reacciones Químicas
4-Amino-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Amino-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylicacid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has potential biological activities, including antimicrobial and anticancer properties, making it a subject of study in medicinal chemistry.
Medicine: Its derivatives are investigated for their potential therapeutic effects.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Amino-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylicacid involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to inhibit essential enzymes in microbial cells. The compound can interact with nucleic acids or proteins, disrupting their normal function and leading to cell death . The exact pathways involved depend on the specific biological context and the nature of the derivatives used.
Comparación Con Compuestos Similares
4-Amino-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylicacid can be compared with other similar compounds, such as:
4-Amino-3-mercapto-6-methyl-5-oxo-1,2,4-triazine: This compound has a similar triazine ring structure but differs in the presence of a methyl group instead of a carboxylic acid group.
4-(4-amino-5-oxo-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)butanoic acid: This compound has a butanoic acid group instead of a carboxylic acid group, leading to different chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
84424-75-9 |
|---|---|
Fórmula molecular |
C4H4N4O3S |
Peso molecular |
188.17 g/mol |
Nombre IUPAC |
4-amino-5-oxo-3-sulfanylidene-2H-1,2,4-triazine-6-carboxylic acid |
InChI |
InChI=1S/C4H4N4O3S/c5-8-2(9)1(3(10)11)6-7-4(8)12/h5H2,(H,7,12)(H,10,11) |
Clave InChI |
CYFRVORDYMTZQG-UHFFFAOYSA-N |
SMILES canónico |
C1(=NNC(=S)N(C1=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















